Heptyl 4-amino-3-phenylbutanoate;hydrochloride
Overview
Description
Heptyl 4-amino-3-phenylbutanoate;hydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is an ester derivative of 4-amino-3-phenylbutanoic acid, which is known for its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 4-amino-3-phenylbutanoate;hydrochloride typically involves the esterification of 4-amino-3-phenylbutanoic acid with heptyl alcohol. The reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-performance liquid chromatography (HPLC) is common to purify the final product and ensure its high purity .
Chemical Reactions Analysis
Types of Reactions
Heptyl 4-amino-3-phenylbutanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include heptyl 4-amino-3-phenylbutanoic acid, heptyl alcohol, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its anticonvulsant and neuroprotective properties.
Industry: Utilized in the formulation of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Heptyl 4-amino-3-phenylbutanoate;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitters in the brain, thereby exerting its anticonvulsant and neuroprotective effects. The compound may also interact with cellular membranes, enhancing the permeability of certain drugs .
Comparison with Similar Compounds
Heptyl 4-amino-3-phenylbutanoate;hydrochloride can be compared with other similar compounds such as:
Phenibut: A derivative of 4-amino-3-phenylbutanoic acid with anxiolytic and nootropic properties.
Baclofen: Another derivative with muscle relaxant properties.
Gabapentin: Used for its anticonvulsant and analgesic effects.
The uniqueness of this compound lies in its heptyl ester moiety, which may confer different pharmacokinetic properties compared to its analogs .
Properties
IUPAC Name |
heptyl 4-amino-3-phenylbutanoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-2-3-4-5-9-12-20-17(19)13-16(14-18)15-10-7-6-8-11-15;/h6-8,10-11,16H,2-5,9,12-14,18H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGXICWWEIBFTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)CC(CN)C1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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